6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazine core structure with a fluoropyridine and piperazine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the fluoropyridine and piperazine intermediates. The fluoropyridine can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction . The piperazine derivative is then coupled with the fluoropyridine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the fluoropyridine ring.
Scientific Research Applications
6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile
- Various fluoropyridine derivatives
Uniqueness
6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is unique due to its specific combination of a benzoxazine core with a fluoropyridine and piperazine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-14-2-1-5-20-18(14)23-8-6-22(7-9-23)11-13-3-4-16-15(10-13)21-17(24)12-25-16/h1-5,10H,6-9,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTYAXJJQOQNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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